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Compound of Interest

Compound Name: DSM705 hydrochloride

Cat. No.: B12414204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular target of the

antimalarial compound DSM705 hydrochloride, its mechanism of action, and the experimental

methodologies used for its characterization.

Executive Summary
DSM705 hydrochloride is a potent, orally active antimalarial agent that selectively targets the

dihydroorotate dehydrogenase (DHODH) enzyme of the Plasmodium parasite.[1][2][3][4] This

enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is

essential for the synthesis of DNA, RNA, and other vital macromolecules required for the

parasite's rapid proliferation.[5] Notably, Plasmodium species are entirely reliant on this

pathway as they lack the pyrimidine salvage pathways present in their human hosts.[1][5] This

dependency makes plasmodial DHODH a highly attractive and validated target for antimalarial

drug development. DSM705 hydrochloride exhibits nanomolar potency against Plasmodium

falciparum and Plasmodium vivax DHODH while showing no significant inhibition of the

mammalian ortholog, highlighting its high selectivity.[1][2]
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The primary molecular target of DSM705 hydrochloride is the flavin-dependent enzyme

dihydroorotate dehydrogenase (DHODH).[1][3][4] In Plasmodium, this enzyme is located in the

inner mitochondrial membrane and catalyzes the fourth and rate-limiting step in the de novo

pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate, with ubiquinone

acting as the electron acceptor.[5]

Mechanism of Action
DSM705 hydrochloride acts as a potent and selective inhibitor of Plasmodium DHODH.[1][2]

[3] By binding to the enzyme, it blocks the synthesis of orotate, a crucial precursor for all

pyrimidine nucleotides. The depletion of the pyrimidine pool ultimately halts DNA and RNA

synthesis, leading to the cessation of parasite growth and replication.[5] The high selectivity of

DSM705 hydrochloride for the parasite enzyme over the human counterpart is a key feature,

minimizing the potential for host toxicity.[1][2]

Quantitative Data
The following tables summarize the in vitro and in vivo efficacy and pharmacokinetic

parameters of DSM705 and its hydrochloride salt.

Table 1: In Vitro Potency of DSM705 Hydrochloride

Target/Cell Line IC50/EC50 (nM) Reference

P. falciparum DHODH

(PfDHODH)
95 [1][2][4]

P. vivax DHODH (PvDHODH) 52 [1][2][4]

P. falciparum 3D7 cells 12 [1][2][4]

Human DHODH >100,000 [6]

Table 2: In Vivo Pharmacokinetics of DSM705 in Swiss Outbred Mice (Single Dose)[2][4]
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Route of
Administr
ation

Dose
(mg/kg)

Bioavaila
bility
(F%)

Half-life
(t1/2, h)

Cmax
(µM)

Plasma
Clearanc
e (CL,
mL/min/k
g)

Volume of
Distributi
on (Vss,
L/kg)

Oral (p.o.) 2.6 74 3.4 2.6 - -

Oral (p.o.) 24 70 4.5 20 - -

Intravenou

s (i.v.)
2.3 - - - 2.8 1.3

Table 3: In Vivo Efficacy of DSM705 Hydrochloride in a P. falciparum SCID Mouse Model[2][4]

Dosing Regimen Dose (mg/kg) Outcome

Twice daily p.o. for 6 days 3-200
Dose-dependent parasite

killing

Twice daily p.o. for 6 days 50

Maximum rate of parasite

killing and complete

suppression of parasitemia by

days 7-8

Signaling Pathway and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway in
Plasmodium
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium,

highlighting the step inhibited by DSM705 hydrochloride.
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Caption: De Novo Pyrimidine Biosynthesis in Plasmodium.

Experimental Workflow: DHODH Enzyme Inhibition
Assay
This diagram outlines a typical workflow for determining the in vitro inhibitory activity of a

compound against DHODH.
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Prepare serial dilutions of
DSM705 hydrochloride in DMSO

Add diluted compound and assay buffer
to a 96-well plate

Initiate reaction by adding
recombinant Plasmodium DHODH enzyme

Assay buffer contains:
HEPES, NaCl, Glycerol, Triton X-100,

DCIP (redox indicator), Dihydroorotate (substrate)

Incubate at room temperature

Monitor the reduction of DCIP by
measuring absorbance at 600 nm over time

Calculate the rate of reaction
for each compound concentration

Determine the IC50 value by plotting
% inhibition vs. log(compound concentration)

Click to download full resolution via product page

Caption: DHODH Enzyme Inhibition Assay Workflow.

Experimental Workflow: Cell-Based Antimalarial Assay
(SYBR Green I)
This diagram illustrates a common method for assessing the efficacy of antimalarial

compounds against P. falciparum in culture.
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Prepare serial dilutions of
DSM705 hydrochloride in culture medium

Add diluted compound to a 96-well plate containing
synchronized ring-stage P. falciparum culture

(in human red blood cells)

Incubate for 72 hours under
low oxygen conditions (5% O2, 5% CO2, 90% N2)

Lyse the red blood cells by freezing
the plate at -80°C

Add SYBR Green I lysis buffer to each well

Incubate in the dark at room temperature

Measure fluorescence intensity
(Excitation: ~485 nm, Emission: ~530 nm)

Calculate % parasite growth inhibition
relative to untreated controls and determine EC50

Click to download full resolution via product page

Caption: Cell-Based Antimalarial Assay Workflow.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12414204?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant Plasmodium DHODH Inhibition Assay
This protocol is a representative method for determining the IC50 value of an inhibitor against

recombinant Plasmodium DHODH.

Materials:

Recombinant P. falciparum or P. vivax DHODH

DSM705 hydrochloride

Dimethyl sulfoxide (DMSO)

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

Substrate Solution: L-dihydroorotate

Electron Acceptor: 2,6-dichloroindophenol (DCIP)

96-well microplates

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

Prepare a stock solution of DSM705 hydrochloride in DMSO (e.g., 10 mM).

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

In a 96-well plate, add the diluted compound to the assay buffer. Include a DMSO-only

control.

Add the substrate (dihydroorotate) and the electron acceptor (DCIP) to the wells.

Initiate the enzymatic reaction by adding a solution of recombinant Plasmodium DHODH to

each well.

Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance

at 600 nm over time at room temperature. The decrease in absorbance corresponds to the
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reduction of DCIP.

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

Determine the percentage of inhibition for each concentration relative to the DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro P. falciparum Growth Inhibition Assay (SYBR
Green I-based)
This protocol describes a common method for assessing the anti-proliferative activity of

compounds against the blood stages of P. falciparum.

Materials:

P. falciparum culture (e.g., 3D7 strain) maintained in human red blood cells

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine,

and gentamicin)

DSM705 hydrochloride

SYBR Green I lysis buffer

96-well black, clear-bottom microplates

Humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Fluorescence plate reader

Procedure:

Synchronize the P. falciparum culture to the ring stage.

Prepare serial dilutions of DSM705 hydrochloride in complete culture medium.
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In a 96-well plate, add the diluted compound to wells containing the parasite culture at a

defined parasitemia and hematocrit. Include untreated and uninfected red blood cell controls.

Incubate the plate for 72 hours at 37°C in the gassed, humidified chamber.

After incubation, lyse the red blood cells by freezing the plate at -80°C for at least 2 hours.

Thaw the plate at room temperature.

Add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with DNA, providing

a fluorescent signal proportional to the amount of parasite DNA.

Incubate the plate in the dark at room temperature for 1-2 hours.

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530

nm).

Subtract the background fluorescence from the uninfected red blood cell controls.

Calculate the percentage of parasite growth inhibition relative to the untreated control.

Determine the half-maximal effective concentration (EC50) by plotting the percentage of

inhibition against the logarithm of the compound concentration.

Conclusion
DSM705 hydrochloride is a promising antimalarial candidate that specifically inhibits the

essential Plasmodium enzyme DHODH. Its high potency, selectivity over the human enzyme,

and oral bioavailability make it an important subject of ongoing research and development in

the fight against malaria. The experimental protocols and workflows detailed in this guide

provide a framework for the continued investigation and characterization of this and other

DHODH inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12414204?utm_src=pdf-body
https://www.benchchem.com/product/b12414204?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. journals.muhn.edu.cn [journals.muhn.edu.cn]

2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC
[pmc.ncbi.nlm.nih.gov]

3. Genetic analysis of pyrimidine biosynthetic enzymes in Plasmodium falciparum | Sciety
Labs (Experimental) [sciety-labs.elifesciences.org]

4. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites
for Routine Use in Compound Screening | Springer Nature Experiments
[experiments.springernature.com]

6. DSM705 hydrochloride [cnreagent.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Target of DSM705
Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12414204#what-is-the-target-of-dsm705-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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